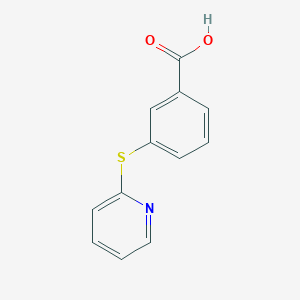

3-(Pyridin-2-ylthio)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

3-pyridin-2-ylsulfanylbenzoic acid |

InChI |

InChI=1S/C12H9NO2S/c14-12(15)9-4-3-5-10(8-9)16-11-6-1-2-7-13-11/h1-8H,(H,14,15) |

InChI Key |

DYVXSAYTCNOMAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

The Strategic Importance of Pyridine Thioether Carboxylic Acid Scaffolds

The unique architecture of a molecule like 3-(Pyridin-2-ylthio)benzoic acid, which combines a pyridine (B92270) ring, a thioether bridge, and a carboxylic acid function, is of considerable interest to chemical researchers. Each of these components contributes distinct properties that are highly valued in the design of new functional molecules.

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone of medicinal chemistry. nih.govresearchgate.net Its presence is noted in a multitude of FDA-approved drugs. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be ionized, which often enhances the solubility and bioavailability of a compound. nih.gov This makes the pyridine scaffold a desirable feature in the development of new therapeutic agents.

The thioether linkage (a carbon-sulfur-carbon bond) is another crucial element in molecular design. Aryl thioethers are recognized as important structural motifs in a variety of pharmaceuticals and functional materials. nih.gov The sulfur atom, being larger and more polarizable than a carbon or oxygen atom, can engage in unique non-covalent interactions with biological targets. Furthermore, the thioether bond provides a degree of rotational flexibility within a molecule, which can be critical for achieving an optimal orientation for binding to a receptor or enzyme active site.

Finally, the carboxylic acid group , particularly when attached to an aromatic ring to form a benzoic acid derivative, is a key functional group in drug development. drughunter.com It can act as a hydrogen bond donor and acceptor and is often involved in critical binding interactions with biological macromolecules. The acidic nature of this group also allows for the formation of salts, which can be used to improve the pharmaceutical properties of a drug candidate.

The combination of these three moieties into a single hybrid scaffold, as seen in this compound, suggests a molecule with multifaceted potential. The pyridine and carboxylic acid groups can enhance solubility and provide key binding interactions, while the thioether linkage offers structural flexibility and additional interaction possibilities.

Research Relevance in Organic and Medicinal Chemistry

Nucleophilic Substitution Approaches for Thioether Linkage Formation

The principal method for forming the key thioether bond in this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction. This approach hinges on the reaction between a sulfur-based nucleophile and an activated aromatic ring bearing a suitable leaving group.

Two primary variations of this strategy are conceivable:

Route A: The reaction of 2-mercaptopyridine (B119420) (or its corresponding thiolate salt) with a 3-halobenzoic acid (e.g., 3-fluorobenzoic acid, 3-chlorobenzoic acid, or 3-bromobenzoic acid). In this scenario, the carboxylate group on the benzoic acid ring, being electron-withdrawing, would activate the ring toward nucleophilic attack by the sulfur atom of 2-mercaptopyridine. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the thiol, thereby increasing its nucleophilicity.

Route B: The reaction of 3-mercaptobenzoic acid with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). Pyridine rings are inherently electron-deficient, which makes them susceptible to nucleophilic attack, especially at the 2- and 4-positions. A base would also be required in this case to generate the thiolate of 3-mercaptobenzoic acid.

Another potential, albeit often requiring harsher conditions, method is the Ullmann condensation . This copper-catalyzed reaction is a classic method for forming aryl-heteroaryl thioether bonds. It would typically involve reacting a 3-halobenzoic acid with 2-mercaptopyridine in the presence of a copper catalyst (e.g., copper(I) iodide) and a base, often at elevated temperatures.

A hypothetical data table for such a reaction is presented below, based on typical conditions for similar reactions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) |

| 3-Iodobenzoic acid | 2-Mercaptopyridine | CuI | K₂CO₃ | DMF | 120-150 |

| 3-Bromobenzoic acid | Pyridine-2-thiol | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100-120 |

| 2-Chloropyridine | 3-Mercaptobenzoic acid | CuI/L-proline | K₂CO₃ | DMSO | 110-140 |

Note: This table is illustrative and not based on published data for the synthesis of this compound.

Condensation Reactions in Derivative Synthesis

While condensation reactions are fundamental in building many organic molecules, their direct application to form the core thioether linkage of this compound is less common than substitution methods. However, condensation is a key strategy for synthesizing more complex derivatives starting from pre-formed intermediates. For instance, if a synthetic route yielded 3-aminobenzoic acid derivatives and functionalized pyridines, a multi-step process involving diazotization followed by sulfide (B99878) introduction could be envisioned, which incorporates a condensation-like step in the formation of the diazonium salt.

More directly, condensation reactions are critical for creating amide and ester derivatives from the carboxylic acid group of the parent compound, as will be discussed in the following section.

Esterification and Amidation Reactions for Carboxylic Acid Modification

Once this compound is synthesized, its carboxylic acid group provides a versatile handle for creating a wide array of ester and amide derivatives. These standard transformations are crucial for modifying the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several well-established methods:

Fischer Esterification: Reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) under reflux conditions.

Reaction with Alkyl Halides: Deprotonating the carboxylic acid with a base to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Coupling Reagents: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) to activate the carboxylic acid, which then reacts with an alcohol.

Amidation: Similarly, the synthesis of amides from this compound can be accomplished via:

Activation to Acyl Chloride: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Peptide Coupling Reagents: Direct reaction of the carboxylic acid with an amine using standard peptide coupling reagents such as HATU, HBTU, or DCC/HOBt. This method is often preferred for its mild conditions and high efficiency.

A hypothetical data table summarizing these derivatization reactions is shown below.

| Starting Material | Reagent(s) | Product Type |

| This compound | Methanol, H₂SO₄ | Methyl Ester |

| This compound | SOCl₂, then Benzylamine | N-Benzyl Amide |

| This compound | Ethylamine, EDCI, HOBt | N-Ethyl Amide |

Note: This table is illustrative and not based on published data for derivatives of this compound.

Multi-Step Synthetic Strategies for Complex Analogues

The development of complex analogues based on the this compound scaffold would inherently involve multi-step synthetic sequences. Such strategies would likely begin with the synthesis of the core structure via one of the nucleophilic substitution methods described previously. Subsequent steps would then focus on modifying either the pyridine ring, the benzene (B151609) ring, or the carboxylic acid function.

For example, a multi-step synthesis could involve:

Synthesis of a substituted 3-halobenzoic acid (e.g., with additional methoxy (B1213986) or nitro groups on the ring).

Formation of the thioether linkage by reacting the substituted 3-halobenzoic acid with 2-mercaptopyridine.

Conversion of the carboxylic acid to an amide using a specific amine to introduce further diversity.

If a nitro group were present, it could be reduced to an amine, which could then be further functionalized.

These strategies allow for the systematic exploration of structure-activity relationships in medicinal chemistry programs by creating a library of related compounds. However, without specific examples from the literature, any detailed discussion of such multi-step syntheses for analogues of this compound remains speculative.

Coordination Chemistry and Ligand Design

3-(Pyridin-2-ylthio)benzoic Acid as a Ligand in Metal Complexation

This compound is a multifaceted ligand possessing multiple potential coordination sites. The presence of the pyridine (B92270) ring offers a nitrogen donor, while the benzoic acid group provides oxygen donors from the carboxylate functionality. The thioether linkage introduces a soft sulfur donor, which can also participate in coordination to metal ions. This combination of hard (N, O) and soft (S) donor atoms allows this compound to act as a versatile chelating or bridging ligand, forming complexes with a wide range of transition metals. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating thioether bridge, play a crucial role in the stability and reactivity of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can significantly influence the stoichiometry and structure of the final product.

The characterization of these complexes relies on a variety of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The position of the carboxylate stretching frequencies (symmetric and asymmetric) in the IR spectrum of the complex compared to the free ligand can indicate whether the carboxylate group is monodentate, bidentate chelating, or bridging. A shift in the C=N stretching vibration of the pyridine ring upon complexation provides evidence for the coordination of the pyridine nitrogen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's environment upon coordination. Shifts in the chemical shifts of the protons and carbons of the pyridine and benzene (B151609) rings can confirm the involvement of these groups in metal binding.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide insights into the geometry of the coordination sphere around the metal ion. The d-d transitions observed in the visible region are characteristic of the metal ion and its coordination environment.

Table 1: Spectroscopic Data for a Representative Metal Complex of this compound

| Spectroscopic Technique | Key Observances | Interpretation |

| IR (cm⁻¹) | Shift in carboxylate stretching frequencies; Shift in pyridine C=N stretch | Coordination of both carboxylate and pyridine moieties |

| ¹H NMR (ppm) | Downfield shift of pyridine protons | Involvement of pyridine nitrogen in coordination |

| UV-Vis (nm) | d-d transition bands | Suggests a specific coordination geometry (e.g., octahedral) |

Chelation Modes and Coordination Geometries in Metal Systems

The flexibility of the thioether linkage and the presence of multiple donor sites allow this compound to adopt various chelation modes. It can act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the carboxylate oxygens to form a stable six-membered chelate ring. Alternatively, it can function as a tridentate ligand, with the sulfur atom also participating in coordination.

The coordination geometry around the central metal ion is dictated by factors such as the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common coordination geometries observed for complexes with pyridine-carboxylate type ligands include octahedral, tetrahedral, and square planar. wikipedia.org In polynuclear complexes or coordination polymers, the ligand can act as a bridging unit, connecting multiple metal centers and leading to the formation of extended one-, two-, or three-dimensional structures.

Table 2: Common Chelation Modes and Resulting Geometries

| Chelation Mode | Donor Atoms Involved | Common Coordination Geometries |

| Bidentate | N(pyridine), O(carboxylate) | Octahedral, Square Planar |

| Tridentate | N(pyridine), S(thioether), O(carboxylate) | Distorted Octahedral |

| Bridging | O(carboxylate), N(pyridine) | Formation of Coordination Polymers |

Applications of Metal Complexes in Catalysis and Materials Science

Metal complexes derived from pyridine-based ligands have shown promise in various applications, and those of this compound are expected to exhibit interesting properties.

Catalysis: The presence of a redox-active metal center held within a stable ligand framework makes these complexes potential candidates for catalytic applications. For instance, they could be explored as catalysts in oxidation reactions, where the ligand can stabilize different oxidation states of the metal during the catalytic cycle. The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity.

Materials Science: In the realm of materials science, the ability of this compound to form coordination polymers and metal-organic frameworks (MOFs) is of particular interest. These materials can exhibit properties such as porosity, luminescence, and magnetic ordering. The luminescent properties of such materials could be harnessed for applications in chemical sensing, where the emission intensity is modulated by the presence of specific analytes. The formation of porous MOFs could lead to applications in gas storage and separation. Research into thiazole- and thiadiazole-based metal-organic frameworks has highlighted the potential for creating materials with interesting luminescent applications. mdpi.com

Table 3: Potential Applications of Metal Complexes

| Application Area | Relevant Property | Potential Use |

| Catalysis | Redox activity, structural stability | Oxidation catalysis |

| Materials Science | Luminescence, Porosity | Chemical sensors, Gas storage |

Structure Activity Relationship Sar Studies of 3 Pyridin 2 Ylthio Benzoic Acid Scaffolds

Methodologies for SAR Determination and Lead Optimization

The determination of Structure-Activity Relationships (SAR) and subsequent lead optimization for scaffolds like 3-(pyridin-2-ylthio)benzoic acid typically employ a combination of experimental and computational techniques.

High-Throughput Screening (HTS): Initial identification of biologically active compounds is often achieved through high-throughput screening of large chemical libraries against a specific biological target, such as an enzyme or a receptor. nih.gov

In Vitro Biological Assays: Once initial hits are identified, their biological activity is quantified using in vitro assays. For instance, in the context of anticancer drug discovery, the cytotoxic effects of derivatives are commonly evaluated against various cancer cell lines. nih.gov For enzyme inhibitors, IC₅₀ values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) are determined through enzymatic assays. nih.gov

Computational Modeling and Docking: Molecular modeling and docking studies are instrumental in understanding how these molecules interact with their biological targets at a molecular level. These computational methods can predict the binding modes of different derivatives and help rationalize observed SAR data. By visualizing the interactions between the ligand and the active site of a protein, researchers can make informed decisions about which structural modifications are most likely to improve potency and selectivity.

Iterative Synthesis and Evaluation: Lead optimization is an iterative process involving the synthesis of new analogs based on the initial SAR data and computational predictions. These new compounds are then subjected to the same biological evaluations, and the cycle continues until a lead compound with the desired potency, selectivity, and pharmacokinetic properties is identified. nih.gov

Influence of Substituents on Biological Activity Profiles

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of substituents on both the pyridine (B92270) and the benzoic acid rings. Insights from studies on analogous structures, such as 3-(thiophen-2-ylthio)pyridine derivatives, provide a strong basis for predicting these effects. nih.gov

Substituents on the Pyridine Ring:

The electronic and steric properties of substituents on the pyridine ring can significantly modulate biological activity. For instance, in related series, the introduction of small electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the pyridine nitrogen, which may be crucial for interaction with the biological target.

Substituents on the Benzoic Acid Ring:

The substitution pattern on the benzoic acid moiety is critical for activity. The carboxylic acid group itself is a key feature, likely involved in hydrogen bonding interactions with the target protein. Modifications to this group, such as esterification or amidation, would be expected to have a profound impact on biological activity.

In a study of structurally similar 3-(thiophen-2-ylthio)pyridine derivatives as potential anticancer agents, various substituents were introduced onto an amide group attached to the pyridine ring. The following table summarizes some of these findings, which can be extrapolated to suggest potential SAR trends for this compound derivatives. nih.gov

| Compound ID | R Group (Substitution on Amide) | Biological Target(s) | IC₅₀ (µM) |

| Analog 1 | 4-Fluorophenyl | FGFR2, FGFR3, EGFR, Janus kinase, RON | 2.14 - 12.20 |

| Analog 2 | 4-Chlorophenyl | FGFR2, FGFR3, EGFR, Janus kinase, RON | Data not specified |

| Analog 3 | 4-Methoxyphenyl | FGFR2, FGFR3, EGFR, Janus kinase, RON | Data not specified |

| Analog 4 | 3,4-Dimethoxyphenyl | FGFR2, FGFR3, EGFR, Janus kinase, RON | Data not specified |

| Analog 5 | 4-(Trifluoromethyl)phenyl | FGFR2, FGFR3, EGFR, Janus kinase, RON | Data not specified |

This table is based on data from a study on 3-(thiophen-2-ylthio)pyridine derivatives and is intended to be illustrative of potential SAR trends for the this compound scaffold. nih.gov

These findings suggest that the nature of the substituent on the aromatic ring can significantly influence the inhibitory activity against a range of kinases. nih.gov Similar trends would be anticipated for the this compound series, where substituents on the benzoic acid ring could modulate binding affinity and selectivity.

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The thioether linkage provides a degree of rotational flexibility, allowing the pyridine and benzoic acid rings to adopt various spatial arrangements.

The relative orientation of the two aromatic rings is defined by the torsional angles around the C-S and S-C bonds. These conformations can have a significant impact on how the molecule fits into the binding pocket of a target protein. A bioactive conformation is one that allows for optimal interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the receptor. mdpi.com

Computational methods, such as molecular dynamics simulations and conformational searches, can be employed to explore the conformational landscape of these molecules and identify low-energy, stable conformations. Understanding the preferred conformations can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity. researchgate.net The introduction of bulky substituents or the incorporation of the scaffold into a more rigid ring system can restrict conformational freedom and lock the molecule into a more favorable orientation for binding.

Scaffold Hopping and Bioisosteric Replacements in Derivative Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel derivatives with improved properties. nih.govresearchgate.net These approaches involve replacing a core structural motif (the scaffold) or a specific functional group with another that retains the desired biological activity while potentially offering advantages in terms of potency, selectivity, metabolic stability, or novelty for intellectual property purposes. nih.govnih.gov

Scaffold Hopping:

In the context of the this compound scaffold, scaffold hopping could involve replacing the pyridine ring with other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or imidazole. nih.gov Similarly, the benzoic acid moiety could be replaced by other acidic functional groups or different aromatic or heteroaromatic rings that can maintain key interactions with the target. This strategy aims to explore new chemical space while preserving the essential pharmacophoric features required for biological activity. nih.govnih.gov

Bioisosteric Replacements:

Bioisosteric replacement focuses on the substitution of specific atoms or groups with others that have similar physical or chemical properties. For the this compound scaffold, key bioisosteric replacements to consider include:

Thioether Linkage: The thioether (-S-) linker can be replaced with other divalent groups such as an ether (-O-), a methylene (B1212753) (-CH₂-), a sulfoxide (B87167) (-SO-), or a sulfone (-SO₂-). Each of these replacements would alter the geometry, flexibility, and electronic properties of the molecule, potentially leading to different biological profiles. nih.gov

Carboxylic Acid: The carboxylic acid group is a common site for bioisosteric replacement. It could be substituted with other acidic groups like a tetrazole, a hydroxamic acid, or a sulfonamide to modulate acidity and membrane permeability.

Pyridine Ring: The pyridine ring itself can be considered a bioisostere of a phenyl ring, with the nitrogen atom introducing a hydrogen bond acceptor and altering the electronic distribution. researchgate.net

The application of these design strategies can lead to the discovery of new chemical series with improved drug-like properties, overcoming potential liabilities of the original scaffold. nih.gov

Pharmacological Activities and Mechanistic Insights

Antimicrobial Research

The core structure of 3-(Pyridin-2-ylthio)benzoic acid combines a pyridine (B92270) ring, a thioether linkage, and a benzoic acid group. Each of these components is present in various molecules studied for their antimicrobial properties.

While direct studies on this compound are absent, research on related pyridine-dithiocarboxylic acids provides insight into potential mechanisms. Pyridine-2,6-dithiocarboxylic acid (PDTC), a metal chelator produced by Pseudomonas species, has demonstrated antibacterial properties. nih.govnih.gov Its primary mechanism of action is believed to be the sequestration of essential metal ions, which disrupts bacterial metabolic processes. nih.govnih.gov The antimicrobial effect of PDTC was diminished by the addition of Fe(III), Co(III), and Cu(II), supporting the metal chelation hypothesis. nih.govnih.gov

Generally, nonpseudomonad bacteria and some strains of Pseudomonas stutzeri were found to be sensitive to PDTC at concentrations of 16 to 32 μM. nih.govnih.gov In contrast, fluorescent pseudomonads showed resistance to the tested concentrations. nih.govnih.gov The pyridine nucleus itself is a foundational structure in a multitude of compounds investigated for antibacterial effects, suggesting that its inclusion can be a key factor in a molecule's activity. mdpi.comnih.gov

| Bacterial Group | Sensitivity to PDTC (16-32 μM) | Reference |

|---|---|---|

| Nonpseudomonads | Sensitive | nih.govnih.gov |

| Pseudomonas stutzeri (some strains) | Sensitive | nih.govnih.gov |

| Fluorescent Pseudomonads | Resistant | nih.govnih.gov |

The benzoic acid moiety is well-known for its antifungal properties and is commonly used as a food preservative. researchgate.net Studies on various benzoic acid derivatives have shown that they can inhibit the growth of several fungal species, including pathogenic fungi that affect both animals and plants. nih.govnih.govresearchgate.net

One of the identified mechanisms for the antifungal action of some benzoic acid derivatives is the inhibition of the CYP53 enzyme, a fungal-specific cytochrome P450. nih.gov By performing similarity-based virtual screening and subsequent synthesis, researchers have identified benzoic acid-derived compounds with activity against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov Phytochemical investigations of plant species like Piper cumanense have also isolated benzoic acid derivatives that are active against phytopathogenic fungi, particularly those of the Fusarium genus. nih.govresearchgate.net This suggests that the benzoic acid group in this compound could potentially confer antifungal activity.

The most direct evidence for the potential activity of this compound comes from studies on compounds containing the 2-thiopyridine (or pyridin-2-ylthio) moiety. A novel class of 2-thiopyridine derivatives was found to possess potent antitubercular activity. nih.govresearchgate.net Significantly, these compounds are effective against both actively growing and dormant, nonculturable Mycobacterium tuberculosis cells. nih.govresearchgate.net This is a crucial finding, as dormant mycobacteria are a primary reason for the lengthy duration of tuberculosis treatment and the phenomenon of latent infection. nih.gov

Further research into related structures, such as [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, also revealed activity against Mycobacterium tuberculosis and Mycobacterium avium, although this activity was described as feeble. nih.gov Additionally, other 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org The mechanism in some resistant mutants was linked to mutations in the mmpR5 gene, which encodes a transcriptional repressor of an efflux pump. frontiersin.org These collective findings strongly suggest that the pyridin-2-ylthio scaffold is a promising pharmacophore for the development of new antitubercular agents.

Metabolic Disorder Research

The potential role of this compound in metabolic disorder research is an area of growing interest, particularly concerning its potential to inhibit key enzymes in metabolic pathways.

Enzyme Inhibition in Metabolic Pathways (e.g., PTP1B, DPP-4)

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a negative regulator in both insulin and leptin signaling pathways, making it a significant target for the development of treatments for type 2 diabetes and obesity nih.gov. The inhibition of PTP1B is expected to enhance insulin and leptin sensitivity nih.gov. Research has shown that various heterocyclic carboxylic acids, including benzoic acid derivatives, can act as PTP1B inhibitors researchgate.net. Specifically, compounds with an ortho substitution on the aryl ring have demonstrated low nanomolar enzyme inhibition of PTP1B drugbank.com. Given that this compound belongs to this class of molecules, it is a candidate for further investigation as a PTP1B inhibitor.

Dipeptidyl peptidase-4 (DPP-4) is another crucial enzyme in glucose metabolism. Its inhibition prevents the breakdown of incretin hormones, which in turn increases insulin secretion and helps regulate blood sugar levels nih.gov. Consequently, DPP-4 inhibitors are a class of oral medications for managing type 2 diabetes researchgate.net. The exploration of various heterocyclic compounds as DPP-4 inhibitors is an active area of research.

Receptor Modulation Studies in Metabolic Regulation

The modulation of receptors involved in metabolic regulation is a key strategy for treating metabolic diseases. The metabolic environment can influence the responsiveness of various receptors nih.gov. While direct studies on this compound are not available, research on related pyridine-containing compounds has shown receptor modulation activity. For example, certain (Pyridin-2-yl)methanol derivatives have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) nih.gov. Although TRPV3 is primarily associated with pain and skin disorders, this demonstrates the potential for pyridine moieties to interact with and modulate receptor activity. Further research is needed to explore if this compound can modulate receptors more directly involved in metabolic regulation.

Other Investigated Biological Activities and Associated Mechanisms

Beyond cancer and metabolic disorders, the structural motifs within this compound suggest potential for other biological activities, including anti-inflammatory and antiviral effects.

Anti-inflammatory Response Pathways

Several studies have highlighted the anti-inflammatory potential of benzoic acid derivatives. For example, certain 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a role in inflammatory processes nih.gov. Another study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid demonstrated anti-inflammatory activity comparable to that of diclofenac in animal models mdpi.com. Furthermore, a series of 2-pyridyl-2-thiobenzothiazole derivatives, which share structural similarities with this compound, have been investigated for their anti-inflammatory properties nih.gov. (3-carboxy-2-pyridyl)-2-thiobenzothiazole, in particular, was found to have potent anti-inflammatory activity nih.gov. These findings suggest that this compound may also possess anti-inflammatory properties.

Antiviral Mechanisms of Action

The emergence of drug-resistant viruses necessitates the development of new antiviral agents. Research has shown that some benzoic acid derivatives possess antiviral activity. For instance, a newly synthesized benzoic acid derivative, NC-5, was found to inhibit the influenza A virus, including oseltamivir-resistant strains, by inhibiting neuraminidase activity, which is crucial for virus release nih.govnih.gov. Other studies have shown that chlorogenic acid can also inhibit the influenza A virus by acting as a neuraminidase blocker researchgate.net. Additionally, pyridine derivatives are being explored as potential anti-influenza agents that target the viral RNA-dependent RNA polymerase by inhibiting the interaction between the PA and PB1 subunits unisi.it. These findings indicate that this compound could be a candidate for antiviral drug discovery.

| Activity | Compound Class | Mechanism of Action | Target | Reference |

|---|---|---|---|---|

| Anti-inflammatory | 3-Amide benzoic acid derivatives | P2Y14 receptor antagonism | P2Y14 Receptor | nih.gov |

| Anti-inflammatory | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Inhibition of edema | Inflammatory cascade | mdpi.com |

| Anti-inflammatory | (3-carboxy-2-pyridyl)-2-thiobenzothiazole | Not specified | Inflammatory pathways | nih.gov |

| Antiviral | Benzoic acid derivative (NC-5) | Neuraminidase inhibition | Influenza A Virus | nih.govnih.gov |

| Antiviral | Pyridine derivatives | Inhibition of PA-PB1 interaction | Influenza Virus Polymerase | unisi.it |

No Research Found on the Antioxidant Activity of this compound

Following a comprehensive search of scientific literature, no specific studies detailing the antioxidant activity or oxidative stress modulation properties of the chemical compound This compound were identified.

The user's instructions to provide detailed research findings and data tables for the specified subsections under "Antioxidant Activity and Oxidative Stress Modulation" cannot be fulfilled due to the absence of available scientific data on this specific compound.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (DFT, HOMO-LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to gain insights into the electronic structure, reactivity, and stability of 3-(Pyridin-2-ylthio)benzoic acid.

Density Functional Theory (DFT) studies are used to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. These calculations also yield vibrational frequencies which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the structure. For molecules with similar functional groups, DFT calculations using the B3LYP functional and a 6-311G basis set have been successfully used to determine geometric structures and quantum chemical parameters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the pyridine (B92270) ring, thioether linkage, and benzoic acid moiety all influence the distribution of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates the electron density, where negative potential (typically colored red) indicates electron-rich regions prone to electrophilic attack, and positive potential (blue) indicates electron-poor regions susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential.

| Computational Parameter | Information Obtained | Significance for this compound |

|---|---|---|

| Optimized Geometry (DFT) | Bond lengths, bond angles, dihedral angles of the lowest energy conformation. | Provides the most stable 3D structure for use in further modeling like docking. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity, stability, and electronic transitions. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies reactive sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding the potential mechanism of action of drug candidates and for structure-based drug design.

For derivatives and analogs of this compound, docking studies have been instrumental. For instance, studies on similar thio-pyridine structures have revealed key interactions within the allosteric sites of proteins like Heat Shock Protein 70 (Hsp70). Docking analyses of these compounds showed that hydrophobic interactions are often critical for binding. The binding of a ligand is stabilized by interactions such as hydrogen bonds, hydrophobic contacts, and cation-π interactions.

In a typical docking study involving a compound like this compound, the molecule would be docked into the binding pocket of a target protein. The results are evaluated based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). The analysis identifies key amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand's functional groups, such as the pyridine nitrogen or the carboxylic acid. For example, docking studies on benzimidazole-pyridine derivatives with β-tubulin have shown favorable interactions, with binding energies indicating stable complexes.

| Potential Protein Target Class | Key Interacting Residues (Examples) | Types of Interactions | Significance |

|---|---|---|---|

| Kinases (e.g., CDK2) | Gln, Lys, Asp, Tyr | Hydrogen bonds, van der Waals forces. | Identifies potential for anti-cancer activity by inhibiting cell cycle progression. |

| Chaperone Proteins (e.g., Hsp70) | Tyr, Phe, Trp | Hydrophobic interactions, cation-π interactions. | Suggests a role in cancer therapy by targeting protein homeostasis. |

| Enzymes (e.g., Proteases) | Gln, Phe, Asp | Hydrogen bonds, hydrophobic contacts. | Indicates potential as an enzyme inhibitor for various diseases. |

| Microtubule Proteins (e.g., β-tubulin) | N/A (Specific residues vary) | Hydrogen bonds, hydrophobic interactions. | Shows potential for anthelmintic or anti-neoplastic applications. |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the conformational stability of the ligand in the binding site and provide a more accurate estimation of binding affinity.

An MD simulation of the this compound-protein complex, generated from a docking study, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation trajectory would be analyzed to monitor the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to see if the binding pose is stable over the simulation time.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the protein using methods like Molecular Mechanics/Generalized Born Surface Area (MM

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 3-(Pyridin-2-ylthio)benzoic acid, this technique provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound itself is not widely reported in publicly available literature, analysis of closely related compounds, such as 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, offers valuable insights. In such structures, it is common to observe the formation of dimers through O-H···N hydrogen bonds between the carboxylic acid group of one molecule and a nitrogen atom of another. nih.gov The packing of these dimers is often stabilized by C-H···π interactions. The dihedral angle between the aromatic rings is a key structural parameter, indicating the degree of planarity of the molecule. For the related compound, the pyrimidinyl and pyridinyl rings are not coplanar. nih.gov

Table 1: Representative Crystal Data for a Related Thio-Substituted Benzoic Acid Derivative (Note: Data for 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, C₁₇H₁₃N₃O₂S) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4130 (9) |

| b (Å) | 10.458 (2) |

| c (Å) | 16.432 (3) |

| α (°) | 87.79 (3) |

| β (°) | 89.90 (3) |

| γ (°) | 80.48 (3) |

| Volume (ų) | 747.4 (3) |

| Z | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the connectivity and structure of molecules in solution.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the pyridine (B92270) ring. The protons on the benzoic acid moiety would appear as a complex multiplet pattern in the aromatic region, while the pyridine protons would also exhibit characteristic shifts and couplings. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the carbon atoms bonded to sulfur and nitrogen. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures like pyridine-2-thioamide and substituted benzoic acids) researchgate.netchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 10.0 - 13.0 (broad s) | Carboxylic acid (-COOH) |

| ¹H | 8.5 - 8.7 (m) | Pyridine ring protons |

| ¹H | 7.2 - 8.2 (m) | Benzoic acid & Pyridine ring protons |

| ¹³C | >165 | Carbonyl carbon (C=O) |

| ¹³C | 120 - 155 | Aromatic carbons (C-H, C-C, C-N, C-S) |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to investigate the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is highly effective for identifying functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. docbrown.info Aromatic C-H and C=C stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-S stretching vibration is generally weak and appears in the fingerprint region. docbrown.infolibretexts.orgslideshare.net

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 (strong) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Rings |

| 1210-1320 | C-O stretch | Carboxylic Acid |

UV-Visible Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The spectrum of this compound in a suitable solvent like ethanol (B145695) or DMF would likely exhibit strong absorption bands in the UV region. ejournal.by These absorptions are attributed to the π→π* transitions within the benzoic acid and pyridine aromatic systems. researchgate.netnist.gov The presence of the thioether linkage can also influence the electronic transitions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound (molar mass: 231.27 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z = 231. A key fragmentation pathway for benzoic acid derivatives is the loss of the hydroxyl radical (-OH, mass 17) and the carboxyl group (-COOH, mass 45). docbrown.infonist.gov

Table 4: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion |

| 231 | [C₁₂H₉NO₂S]⁺ | Molecular Ion |

| 186 | [C₁₂H₈NS]⁺ | Loss of -COOH |

| 154 | [C₇H₄O₂S]⁺ | Loss of Pyridine |

| 79 | [C₅H₅N]⁺ | Pyridine cation |

Analysis of the fragmentation patterns of related structures, such as pyrimidinethiones, shows that fragmentation often begins with the loss of side functional groups, followed by the cleavage of the heterocyclic rings. sapub.org

Thermal Analysis Techniques in Complex Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the thermal stability and decomposition pathways of compounds, particularly metal complexes derived from ligands like this compound.

In studies of metal complexes, TGA measures the change in mass of a sample as a function of temperature. This can reveal, for example, the loss of solvent molecules (like water) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. chempap.org For instance, the thermal decomposition of copper(II) carboxylate complexes often occurs in multiple stages, starting with dehydration, followed by the breakdown of the organic components. The final product is frequently the corresponding metal oxide, such as CuO. chempap.org The thermal stability of such complexes can provide insights into the strength of the coordination bonds.

Emerging Research Trends and Future Directions

Integration of 3-(Pyridin-2-ylthio)benzoic Acid Scaffolds in Hybrid Molecules

A significant trend in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophores to generate a single molecule with multiple pharmacological functions. This approach is being increasingly applied to the this compound scaffold to develop agents with enhanced or synergistic activities. The rationale behind this strategy is to target multiple pathways involved in a disease, potentially leading to improved therapeutic outcomes and overcoming drug resistance.

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of this compound and its derivatives has traditionally involved multi-step processes. A key area of ongoing research is the development of more efficient, cost-effective, and scalable synthetic methodologies. Innovations in synthetic organic chemistry are being leveraged to streamline the production of these compounds, making them more accessible for extensive biological evaluation.

Exploration of New Biological Targets and Therapeutic Areas

While initial studies may have focused on a specific biological activity, a major trend is the exploration of the this compound scaffold against a broader range of biological targets and therapeutic areas. This expansion is driven by the structural versatility of the scaffold, which allows for modifications that can tune its biological activity.

Recent research on analogous structures has revealed a wide spectrum of potential applications. For example, derivatives of the closely related 3-(thiophen-2-ylthio)pyridine have been investigated as multi-target anticancer agents, showing inhibitory activity against several kinases, including fibroblast growth factor receptor-2 (FGFR2), epidermal growth factor receptor (EGFR), and Janus kinase (JAK). nih.gov Furthermore, other pyridine-containing scaffolds have demonstrated potent antibacterial activity, with some derivatives of 3-(pyridine-3-yl)-2-oxazolidinone showing efficacy against Gram-positive bacteria, including resistant strains. nih.govfrontiersin.org There is also emerging interest in the potential of related thio-derivatives as antiviral agents, as exemplified by the investigation of 3-(adenosylthio)benzoic acid derivatives as inhibitors of the SARS-CoV-2 nsp14 methyltransferase. mdpi.com These findings suggest that the this compound scaffold is a promising platform for the development of new treatments for cancer, infectious diseases, and potentially other conditions.

Table 1: Investigated Biological Targets for Structurally Related Pyridine-Thio Compounds

| Compound Class | Therapeutic Area | Key Biological Targets | Research Findings |

|---|---|---|---|

| 3-(thiophen-2-ylthio)pyridine derivatives | Anticancer | IGF-1R, FGFR2, FGFR3, EGFR, JAK, RON | Demonstrated broad-spectrum kinase inhibitory activity and cytotoxicity against cancer cell lines. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Bacterial protein synthesis | Exhibited strong activity against Gram-positive bacteria, with some compounds showing efficacy similar to linezolid. nih.govfrontiersin.org |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | Anticancer | Not specified | Showed significant antiproliferative effects on various cancer cell lines. researchgate.net |

| 5-Pyridinyl-1,2,4-triazole derivatives | Anticancer | Focal Adhesion Kinase (FAK) | Compounds induced apoptosis and cell cycle arrest in hepatic cancer cell lines. nih.gov |

| 3-(Adenosylthio)benzoic acid derivatives | Antiviral (SARS-CoV-2) | nsp14 Methyltransferase | Acted as bisubstrate inhibitors with subnanomolar inhibitory activity. mdpi.com |

Advanced Computational Approaches for Rational Design and Discovery

The integration of computational tools is becoming indispensable in modern drug discovery, and the development of novel this compound derivatives is no exception. Advanced computational approaches are being employed for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking is a widely used technique to predict the binding modes of new derivatives within the active site of a biological target. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies have been used to understand the interactions of related compounds with their target enzymes, providing insights that guide further structural modifications. nih.gov In addition to docking, quantitative structure-activity relationship (QSAR) studies are being used to build mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, further streamlining the discovery process. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are being employed to assess the drug-like properties of new designs at an early stage, helping to identify candidates with a higher probability of success in later stages of development. nih.gov

Q & A

Q. What are the key structural features of 3-(Pyridin-2-ylthio)benzoic acid, and how do they influence its reactivity?

The compound comprises a pyridine ring (contributing basicity and π-π stacking capabilities), a thioether linkage (offering nucleophilic reactivity), and a benzoic acid moiety (providing acidity and hydrogen-bonding potential). The planar arrangement of the pyridine and benzene rings facilitates π-π interactions with aromatic residues in biological targets, while the thioether bridge allows for functionalization via oxidation or alkylation. Structural characterization via X-ray crystallography (using software like SHELXL ) and spectroscopic methods (NMR, FT-IR) is critical to confirm these features .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A multi-step approach is typical:

Thioether formation : React 2-mercaptopyridine with 3-bromobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Acid activation : Employ recrystallization from ethanol/water to enhance purity.

Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or LC-MS . Challenges include side reactions at the thioether linkage; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) can mitigate oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in spectroscopic data during structural characterization?

DFT methods (e.g., B3LYP functional ) predict electronic properties, vibrational frequencies, and NMR chemical shifts, which can be cross-validated with experimental data. For example:

- IR discrepancies : Compare computed vibrational modes (C=O stretch at ~1680 cm⁻¹) with experimental FT-IR.

- NMR shifts : Use gauge-including atomic orbital (GIAO) calculations to match predicted vs. observed ¹H/¹³C shifts.

Such analyses reconcile inconsistencies arising from solvent effects or dynamic conformational changes .

Q. What experimental and computational strategies validate π-π stacking interactions in the crystal structure of this compound?

- X-ray crystallography : Refine structures using SHELX to measure interplanar distances (3.3–3.8 Å typical for π-π interactions).

- Hirshfeld surface analysis : Quantify contact percentages for aromatic C···C interactions.

- Molecular docking : Simulate binding to aromatic-rich protein pockets (e.g., COX-2) using AutoDock Vina.

Correlate findings with thermodynamic stability assays (e.g., isothermal titration calorimetry) .

Q. How can researchers design experiments to assess the compound’s binding affinity with cyclooxygenase (COX) enzymes?

Molecular docking : Perform in silico screening (e.g., Glide or GOLD) to predict binding poses and affinity scores (ΔG < -9 kcal/mol suggests strong binding) .

Surface plasmon resonance (SPR) : Immobilize COX-2 on a sensor chip and measure real-time binding kinetics (ka/kd).

Enzymatic assays : Monitor prostaglandin inhibition via UV-Vis spectroscopy (λ = 630 nm for PGH₂ conversion).

Compare results with positive controls (e.g., aspirin) and validate using site-directed mutagenesis of key aromatic residues .

Q. What methodologies address discrepancies between in vitro and in silico toxicity predictions for this compound?

- In vitro : Conduct acute oral toxicity tests in rodents (OECD 423 guidelines) to determine LD₅₀ and histopathological effects .

- In silico : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and compare with experimental LC-MS/MS metabolomics data .

- Mechanistic studies : Perform reactive metabolite trapping (e.g., glutathione adducts) to identify bioactivation pathways. Adjust computational parameters (e.g., activation energy thresholds) to align predictions with observed data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.